molecular formula C6H7BrN2 B6254948 3-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1622840-18-9

3-bromo-1-cyclopropyl-1H-pyrazole

Cat. No.: B6254948
CAS No.: 1622840-18-9
M. Wt: 187
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Description

Historical Context and Foundational Research in Pyrazole (B372694) Heterocycles

The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole". wikipedia.org This was followed by the first synthesis of pyrazole in 1898 by Hans von Pechmann, who utilized acetylene (B1199291) and diazomethane. wikipedia.org Early research, such as Knorr's condensation of acetoacetic ester with phenylhydrazine (B124118) in 1883 to produce the first 5-pyrazolone, laid the groundwork for the extensive field of pyrazole chemistry. globalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org

Significance of Pyrazole Scaffolds in Modern Organic Synthesis and Chemical Research

Pyrazole derivatives are fundamental building blocks in modern organic synthesis and chemical research. nih.govnih.gov Their versatile nature allows them to serve as precursors for more complex heterocyclic systems. nih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and ability to act as a bioisostere, mimicking other chemical groups to enhance pharmacological properties. nih.govnih.gov This has led to their incorporation into a wide range of pharmaceuticals, agrochemicals, dyes, and materials with specific properties. globalresearchonline.netmdpi.comlifechemicals.com For instance, pyrazole derivatives are found in blockbuster drugs like the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. nih.govtaylorandfrancis.com

Structural Characteristics and Unique Features of Pyrazole-containing Compounds

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. britannica.comchemicalbook.com This structure imparts a unique combination of properties. One nitrogen atom is pyrrole-like and can act as a proton donor, while the other is pyridine-like and acts as a proton acceptor. nih.govmdpi.com This dual nature allows pyrazoles to act as weak acids or bases, with their character being influenced by the substituents on the ring. mdpi.com The pyrazole ring is planar and aromatic, a feature that contributes to its stability. wikipedia.orgchemicalbook.com It is generally resistant to oxidation and reduction, though catalytic hydrogenation can occur. globalresearchonline.net A key feature of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, a phenomenon where protons can move between the two nitrogen atoms, influencing their reactivity and biological activity. globalresearchonline.netnih.gov

Specific Focus on 3-bromo-1-cyclopropyl-1H-pyrazole: Distinctive Architecture and Research Relevance

This compound is a specific derivative of pyrazole that has garnered attention in chemical research. Its structure is characterized by a bromine atom at the 3-position and a cyclopropyl (B3062369) group at the 1-position of the pyrazole ring. The presence of the cyclopropyl group is particularly noteworthy as it introduces distinct steric and electronic properties that can influence the molecule's reactivity and its interactions with biological targets. This unique architecture makes it a valuable building block in the synthesis of more complex heterocyclic compounds and a subject of interest in medicinal chemistry and materials science.

Interactive Data Tables

The following tables provide key data for this compound and related compounds.

PropertyValue

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-cyclopropylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFJLMFVZULRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622840-18-9
Record name 3-bromo-1-cyclopropyl-1H-pyrazole
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Synthetic Methodologies for 3 Bromo 1 Cyclopropyl 1h Pyrazole and Analogues

Foundational Cyclization Approaches to the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is most commonly achieved through reactions that form the five-membered ring from acyclic precursors. These methods include classical condensation reactions, modern multicomponent strategies, and elegant cycloaddition approaches.

The reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthetic equivalent is a classic and widely used method for pyrazole synthesis. nih.govmdpi.comdergipark.org.tr This approach, first reported by Knorr in 1883, involves the cyclocondensation of a β-diketone with a hydrazine, which can lead to the formation of two regioisomers depending on the substitution pattern of the starting materials. nih.govmdpi.com

The versatility of this method is enhanced by the wide availability of both hydrazine derivatives and 1,3-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) can be catalyzed by nano-ZnO to produce 1,3,5-substituted pyrazoles in excellent yields. nih.gov Similarly, reactions involving 4,4,4-trifluoro-1-arylbutan-1,3-diones and arylhydrazines have been shown to yield two isomers, with the selectivity influenced by the reaction conditions. nih.gov The direct synthesis of 1,3-diketones from ketones and acid chlorides, followed by in-situ cyclization with hydrazine, provides a rapid and general route to pyrazoles that were previously difficult to access. mdpi.com

Analogues of 1,3-diketones, such as acetylenic ketones and vinyl ketones with a leaving group, are also effective precursors for pyrazole synthesis through condensation with hydrazines. nih.govdergipark.org.tr Microwave-assisted synthesis has been employed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates, where the acetylacetone moiety participates directly in the cyclization to form 1,3,5-trisubstituted pyrazoles in high yields. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
β-DiketoneHydrazine DerivativeAcidic/Basic ConditionsSubstituted Pyrazoles nih.govmdpi.com
Ethyl AcetoacetatePhenylhydrazineNano-ZnO1,3,5-Substituted Pyrazole nih.gov
Ketone + Acid ChlorideHydrazineIn-situ generationPolysubstituted Pyrazoles mdpi.com
Metal-acetylacetonateHydrazineMicrowave1,3,5-Trisubstituted Pyrazoles nih.gov
Acetylenic KetonesHydrazine DerivativeN/ASubstituted Pyrazoles nih.govdergipark.org.tr

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.combeilstein-journals.org These reactions are highly efficient in terms of atom, step, and pot economy. mdpi.com Various MCRs have been developed for the synthesis of pyrazole derivatives.

For example, a four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds can yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.com Another strategy involves the in-situ generation of 1,3-dielectrophiles which then undergo cyclocondensation. beilstein-journals.org A pseudo-three-component synthesis of pyrazoles has been achieved via Glaser coupling of terminal alkynes and photocatalytic cyclization with hydrazines. beilstein-journals.org

A one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org Furthermore, a novel multicomponent reaction for the synthesis of pyrazole-linked thiazoles has been developed from aryl glyoxals, aryl thioamides, and pyrazolones in a one-pot process. acs.org A [2+2+1] multicomponent synthesis of pyrazoles can be achieved via the coupling of an alkyne and a nitrile with a Ti imido complex, followed by oxidation-induced N-N bond reductive elimination. nih.gov

Reaction TypeComponentsProductReference
Four-componentAldehyde, Hydrazine, β-Ketoester, MalononitrilePyrano[2,3-c]pyrazole mdpi.com
Three-componentAldehyde, β-Ketoester, HydrazinePersubstituted Pyrazole beilstein-journals.org
Three-componentAldehyde, Tosylhydrazine, Terminal Alkyne3,5-Disubstituted 1H-Pyrazole organic-chemistry.org
[2+2+1] CycloadditionAlkyne, Nitrile, Ti Imido ComplexSubstituted Pyrazole nih.gov

1,3-Dipolar cycloaddition reactions represent a fundamental and highly effective method for constructing the pyrazole ring. nih.govnih.gov This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is often an alkyne or an alkene. nih.govnih.gov

The Huisgen 1,3-dipolar cycloaddition of nitrile imines with alkynes is a well-established route to pyrazoles. nih.gov To overcome issues with alkyne availability and regioselectivity, alkyne surrogates like α-bromocinnamaldehyde have been successfully employed. nih.gov Nitrile imines, often generated in situ from hydrazonoyl halides, react with these surrogates to form bromopyrazoline intermediates that aromatize via the loss of HBr to yield 1,3,4,5-tetrasubstituted pyrazoles. nih.gov

Diazo compounds are another class of 1,3-dipoles used in pyrazole synthesis. Their reaction with alkynyl bromides, generated in situ from gem-dibromoalkenes, provides a regioselective route to 3,5-diaryl-4-bromo-1H-pyrazoles. organic-chemistry.org Sydnones can also participate in 1,3-dipolar cycloadditions with α,β-unsaturated ketones to furnish trisubstituted pyrazoles. nih.gov A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a route to pyrazoles under mild conditions. organic-chemistry.org

1,3-DipoleDipolarophileProductReference
Nitrile ImineAlkyne or Alkyne Surrogate1,3,4,5-Tetrasubstituted Pyrazole nih.gov
Diazo CompoundAlkynyl Bromide3,5-Diaryl-4-bromo-1H-pyrazole organic-chemistry.org
Sydnoneα,β-Unsaturated KetoneTrisubstituted Pyrazole nih.gov
N-IsocyanoiminotriphenylphosphoraneTerminal AlkyneSubstituted Pyrazole organic-chemistry.org

Strategies for Introducing the Cyclopropyl (B3062369) Moiety at the N1 Position

Once the pyrazole core is formed, or during its formation, the cyclopropyl group must be introduced at the N1 position. This can be accomplished through direct N-alkylation of a pre-formed pyrazole or through transition metal-catalyzed reactions.

The direct N-alkylation of a pyrazole ring is a common strategy for introducing substituents at the nitrogen atoms. This typically involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an electrophilic cyclopropyl-containing reagent. One of the primary challenges in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms.

A common synthetic route involves the reaction of cyclopropyl hydrazine with 1,3-diketones. smolecule.com Alternatively, N-alkylation of a pre-formed pyrazole, such as 3-bromopyrazole, can be achieved using a cyclopropyl halide or other cyclopropyl electrophile in the presence of a base. researchgate.net Studies on the N-alkylation of 3-substituted pyrazoles using K2CO3 in DMSO have demonstrated regioselective N1-alkylation. researchgate.net Solvent-free conditions under microwave irradiation using sodium hydrogen carbonate have also been reported as an effective method for N-alkylating pyrazoles. researchgate.net More recently, a catalyst-free Michael reaction has been developed for highly regioselective N1-alkylation of 1H-pyrazoles. semanticscholar.org Another approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for N-alkylation, where regioselectivity is controlled by sterics. semanticscholar.org

Pyrazole SubstrateCyclopropyl ReagentConditionsSelectivityReference
3-Substituted PyrazoleCyclopropyl HalideK2CO3, DMSON1-Alkylation researchgate.net
1H-PyrazoleCyclopropyl Michael AcceptorCatalyst-freeN1/N2 > 99.9:1 semanticscholar.org
Unsymmetrical PyrazoleCyclopropyl TrichloroacetimidateBrønsted AcidSterically controlled semanticscholar.org

Transition metal catalysis offers powerful and often highly selective methods for forming C-N bonds. These approaches can provide alternative routes to N-cyclopropyl pyrazoles, potentially with improved regioselectivity or functional group tolerance compared to traditional alkylation methods.

While direct transition-metal-catalyzed N-cyclopropylation of pyrazoles is an emerging area, related C-H functionalization and cross-coupling reactions provide a strong precedent. nih.govrsc.org Transition-metal-catalyzed C-H functionalization reactions of pyrazoles are well-documented for forming C-C and C-heteroatom bonds. nih.govrsc.org For instance, rhodium-catalyzed C-H alkylation of N-(hetero)aryl pyrazoles with cyclopropanols has been demonstrated. rsc.org

More broadly, the use of cyclopropyl groups in transition-metal-catalyzed cross-coupling reactions is a growing field. nih.gov Cyclopropyl organometallic reagents can act as nucleophiles, and cyclopropyl halides can serve as electrophiles in these reactions. nih.gov These methodologies could potentially be adapted for the N-cyclopropylation of pyrazoles, for example, through a copper- or palladium-catalyzed cross-coupling reaction between a pyrazole and a cyclopropylboronic acid or a cyclopropyl halide.

Catalytic SystemPyrazole ReactantCyclopropyl SourceReaction TypeReference
RhodiumN-(hetero)aryl pyrazoleCyclopropanolC-H Alkylation rsc.org
Palladium/Copper (potential)PyrazoleCyclopropylboronic acidCross-coupling nih.gov
Palladium/Copper (potential)PyrazoleCyclopropyl halideCross-coupling nih.gov

Regioselective Bromination at the C3 Position

Achieving regioselective bromination at the C3 position of the pyrazole ring is a critical step in the synthesis of 3-bromo-1-cyclopropyl-1H-pyrazole. The reactivity of the pyrazole ring generally favors electrophilic substitution at the C4 position. Therefore, direct bromination of 1-cyclopropyl-1H-pyrazole typically yields the 4-bromo isomer. To obtain the desired 3-bromo isomer, specific strategies must be employed, such as directing the bromination through the use of precursors where the C4 position is blocked or by converting a functional group already present at the C3 position.

Direct halogenation of N-substituted pyrazoles with electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) often results in the halogenation at the C4 position due to its higher electron density. To achieve bromination at the C3 position, a common strategy involves using a pyrazole precursor where the C4 position is already substituted, thus directing the incoming electrophile to one of the available C3 or C5 positions. Subsequent removal of the blocking group at C4 can then yield the desired 3-bromo product. However, protocols for the direct C3 bromination of N-unsubstituted pyrazoles have been developed, which can then be N-alkylated. For instance, 3-bromo-1H-pyrazole can be synthesized by dissolving pyrazole in hydrobromic acid and treating it with an oxidizing agent like potassium dichromate at a controlled temperature of 5-15°C, achieving a yield of 83%. scispace.com This 3-bromo-1H-pyrazole can then be subjected to N-alkylation with a cyclopropyl-containing reagent to yield the final product.

Another approach involves the selective removal of a bromine atom from a dibrominated precursor. For example, 1-alkyl-3-bromopyrazole can be prepared from 1-alkyl-3,5-dibromopyrazole by selectively removing the bromine at the 5-position in an alcohol solvent under the action of a catalyst.

PrecursorBrominating AgentConditionsProductYield
PyrazoleHBr, K₂Cr₂O₇5-15°C3-bromo-1H-pyrazole83% scispace.com
1-alkyl-3,5-dibromopyrazoleCatalyst, Alcohol-1-alkyl-3-bromopyrazole-

An effective method for the regioselective synthesis of this compound involves the conversion of a pre-existing functional group at the C3 position.

Sandmeyer Reaction: A well-established method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. This involves the diazotization of a primary amine followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide. In the context of pyrazole synthesis, this would involve starting with 1-cyclopropyl-1H-pyrazol-3-amine. The amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in an acidic medium. The subsequent addition of a copper(I) bromide solution facilitates the replacement of the diazonium group with a bromine atom, yielding this compound. This method has been successfully applied to various pyrazole systems to produce 3-bromo regioisomers with good yields. smolecule.com

From Pyrazolones: Another versatile approach is the conversion of a 3-pyrazolone (a cyclic ketone) to the corresponding 3-bromopyrazole. This transformation can be achieved by treating the 1-cyclopropyl-1H-pyrazol-3(2H)-one with a brominating/dehydrating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂). This dehydroxyhalogenation reaction effectively replaces the keto group with a bromine atom.

Starting MaterialReagentsReaction TypeProduct
1-cyclopropyl-1H-pyrazol-3-amine1. t-BuONO, 2. CuBr₂Sandmeyer ReactionThis compound
1-cyclopropyl-1H-pyrazol-3(2H)-onePOBr₃ or PBr₃/Br₂DehydroxyhalogenationThis compound

Integrated Synthetic Pathways and Process Optimization

To enhance the efficiency, safety, and scalability of the synthesis of this compound, various integrated and optimized synthetic pathways have been explored. These include one-pot sequences, continuous flow manufacturing, and the use of microwave irradiation to accelerate reactions.

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. For the synthesis of this compound, a plausible one-pot approach begins with the cyclization of precursors followed by in-situ bromination.

A common method for forming the pyrazole ring is the condensation of a hydrazine, such as cyclopropylhydrazine, with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction can be followed by the direct introduction of a brominating agent into the same reaction vessel to achieve the bromination of the newly formed pyrazole ring. For instance, after the initial cyclization to form 1-cyclopropyl-pyrazole, the reaction mixture can be treated with an appropriate brominating agent to yield the final product. Often, this process may first form a dihydropyrazole (pyrazoline), which is then oxidized in situ to the aromatic pyrazole before or during the bromination step. google.com

Reactant 1Reactant 2Reactant 3Key Steps
Cyclopropylhydrazine1,3-dicarbonyl compoundBrominating agentCyclization followed by in-situ bromination
AldehydeKetoneHydrazine & BromineCondensation, cyclization, and in-situ oxidation/bromination

Continuous flow chemistry has emerged as a powerful tool for the scalable and safe production of chemical compounds, including heterocyclic systems like pyrazoles. organic-chemistry.org This technique involves pumping reagents through a series of tubes or channels, where they mix and react under precisely controlled conditions of temperature and pressure. The small reaction volumes at any given time enhance safety, especially when dealing with hazardous intermediates like diazonium salts or exothermic reactions.

For the synthesis of this compound, a multi-step continuous flow setup can be envisioned. nih.gov For example, a flow system could be designed for the diazotization of an aniline precursor and its subsequent reduction to a hydrazine, which is then reacted in-line with a 1,3-dicarbonyl compound to form the pyrazole ring. nih.gov A final module in the flow reactor could introduce a brominating agent to complete the synthesis. This integrated approach allows for the safe handling of unstable intermediates and facilitates rapid optimization of reaction conditions, leading to higher throughput and product quality. organic-chemistry.org

Synthesis StepFlow Reactor ModuleAdvantages
Pyrazole ring formationHeated coil/chip reactorRapid mixing and heat transfer, precise temperature control
In-line brominationMixing tee and residence time coilControlled addition of reagents, improved safety
Work-up/PurificationIn-line extraction/separation unitAutomation, reduced manual handling

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to significantly reduce reaction times, often from hours to minutes, and improve product yields. galchimia.com The application of microwave irradiation to the synthesis of pyrazoles has been shown to be highly effective. galchimia.com

The synthesis of this compound and its analogues can be accelerated using microwave heating. For example, the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound can be performed under microwave irradiation, often leading to a rapid and high-yielding synthesis of the pyrazole core. medicaljournalshouse.com Subsequent bromination can also be carried out under microwave conditions.

Furthermore, combining microwave assistance with solvent-free reaction conditions represents a green chemistry approach, minimizing the use of hazardous organic solvents. researchgate.net In a typical solvent-free microwave-assisted synthesis, the neat reactants, sometimes adsorbed onto a solid support, are irradiated in a microwave oven for a short period. This method has been successfully used for the preparation of various pyrazole derivatives. researchgate.netmdpi.com

Reaction TypeConditionsTimeYield
Pyrazole formationMicrowave irradiation, solvent-free2-10 minGood to Excellent researchgate.net
BrominationMicrowave irradiation, NBS in THF2 hours77% (for a C-4 brominated analogue) dergipark.org.tr

Chemo- and Regioselectivity Control in Synthetic Transformations

The precise control of chemo- and regioselectivity is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecules with desired functionalities at specific positions. In the synthesis of this compound and its analogues, achieving such control is critical for both the initial formation of the pyrazole core and its subsequent functionalization. The strategic placement of the bromo, cyclopropyl, and other substituents on the pyrazole ring is dictated by the interplay of reactant structures, reagents, and reaction conditions.

Key strategies for controlling selectivity in the synthesis of substituted pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazines or [3+2] cycloaddition reactions. semanticscholar.orgorganic-chemistry.org The regiochemical outcome of these transformations is highly dependent on the nature of the substituents on both reaction partners and the conditions employed. For instance, in the reaction between unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines, the initial nucleophilic attack and subsequent cyclization can lead to two possible regioisomers. The selectivity can often be steered by controlling factors such as pH, solvent, and temperature, which influence the reactivity of the nucleophilic nitrogen atom of the hydrazine and the electrophilic carbonyl carbons. semanticscholar.orgmdpi.com

One effective strategy involves using the nature of the hydrazine reagent itself to direct the regiochemical outcome. Research has shown that when synthesizing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the choice between using an arylhydrazine hydrochloride salt versus the corresponding free hydrazine base leads to exclusive formation of different regioisomers. researchgate.net This highlights a powerful method for regiocontrol based on the specific form of the reagent used.

Furthermore, post-synthesis modification of the pyrazole ring offers another avenue for introducing functionality with high regioselectivity. The bromine atom in compounds like this compound is a versatile handle for further transformations. Selective functionalization can be achieved through metal-halogen exchange reactions followed by trapping with various electrophiles. For example, in the analogous 1H-imidazo[1,2-b]pyrazole system, a bromine atom can be selectively exchanged for magnesium using reagents like i-PrMgCl·LiCl. researchgate.net This generates a magnesiated intermediate that can then react with a range of electrophiles to install new functional groups specifically at the position of the original bromine atom. researchgate.netnih.gov This method provides a robust pathway for creating diverse analogues with precise regiochemical control.

The following tables summarize research findings that demonstrate the control of chemo- and regioselectivity in the synthesis of pyrazole derivatives.

Table 1: Regiocontrol in Pyrazole Synthesis via Condensation

This table presents data on the regioselective synthesis of pyrazoles from 1,2,4-triketone analogues and various hydrazines, demonstrating how reaction conditions and substrate structure influence the final product.

Starting Triketone AnalogueHydrazine ReagentSolventConditionsMajor Product(s)Regioselectivity OutcomeRef
Ethyl 2,4,5-trioxo-5-phenylpentanoateHydrazine hydrateEtOHRefluxNH-pyrazole 6 Formation of 5-benzoyl-1H-pyrazole-3-carboxylate mdpi.com
Ethyl 2,4,5-trioxo-5-phenylpentanoateMethylhydrazineEtOHRefluxN-methyl-5-acetylpyrazole 7a Regiospecific formation of 1-methyl-5-benzoyl-pyrazole-3-carboxylate mdpi.com
Ethyl 2,4,5-trioxo-5-phenylpentanoatePhenylhydrazineEtOHRefluxN-phenyl-5-acetylpyrazole 7b Regiospecific formation of 1-phenyl-5-benzoyl-pyrazole-3-carboxylate mdpi.com
1-(tert-butyl)-2,2-dimethoxybutane-1,3-dioneHydrazine hydrateEtOH, AcOHRefluxPyridazin-4(1H)-one 10a and NH-pyrazole 10b (3:2 ratio)Chemoselective competition between pyrazole and pyridazinone formation semanticscholar.org
1-(tert-butyl)-2,2-dimethoxybutane-1,3-dioneMethylhydrazineEtOHRefluxPyridazin-4(1H)-one 11 High chemoselectivity for pyridazinone formation semanticscholar.org

Table 2: Selective Functionalization of a Brominated Heterocycle via Br/Mg Exchange

This table details the regioselective functionalization of a brominated imidazo[1,2-b]pyrazole, an analogue system that illustrates a common strategy applicable to this compound. The bromine atom is selectively replaced to introduce various functional groups.

SubstrateReagentElectrophileProduct TypeFunctional Group IntroducedRef
7-bromo-1H-imidazo[1,2-b]pyrazole derivative 145 i-PrMgCl·LiClI₂7-iodo derivativeIodo researchgate.net
7-bromo-1H-imidazo[1,2-b]pyrazole derivative 145 i-PrMgCl·LiClAllyl-Br7-allyl derivativeAllyl researchgate.net
7-bromo-1H-imidazo[1,2-b]pyrazole derivative 145 i-PrMgCl·LiClPhCHO7-(hydroxy(phenyl)methyl) derivativeHydroxybenzyl nih.gov
7-bromo-1H-imidazo[1,2-b]pyrazole derivative 145 i-PrMgCl·LiCl(PhS)₂7-(phenylthio) derivativePhenylthio nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Cyclopropyl 1h Pyrazole

Reactivity at the Pyrazole (B372694) Ring System

Electrophilic Substitution Reactions on the Pyrazole Nucleus

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible site. arkat-usa.orgnih.gov Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, the nitration of 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole with a nitrating mixture (HNO₃/H₂SO₄) yields 3-bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole. arkat-usa.org

While specific examples for the electrophilic substitution of 3-bromo-1-cyclopropyl-1H-pyrazole are not extensively detailed in the provided search results, the general reactivity pattern of pyrazoles suggests that it would undergo substitution at the C4 position. The reaction conditions would likely involve standard electrophilic reagents.

Table 1: Examples of Electrophilic Substitution on Substituted Pyrazoles

Starting MaterialReagent(s)ProductReference
3-bromo-1-(1-ethoxyethyl)-1H-pyrazoleHNO₃/H₂SO₄3-bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole arkat-usa.org
3-Hydroxy-1-phenylpyrazoleNot specified3-Hydroxy-1-phenylpyrazole substituted at C4 nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Atom at C3

The bromine atom at the C3 position of the pyrazole ring is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position. Nucleophilic substitution reactions on 3-bromopyrazoles are pivotal in the synthesis of more complex molecules. A notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov For example, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various boronic acids to yield 4-substituted-3,5-dinitropyrazoles. rsc.org

Mechanistically, these cross-coupling reactions typically involve the oxidative addition of the bromopyrazole to a palladium(0) catalyst, followed by transmetalation with the organometallic reagent (e.g., a boronic acid) and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

Although direct examples for this compound are not explicitly available, it is expected to undergo similar transformations.

Table 2: Examples of Nucleophilic Substitution on Bromopyrazoles

Starting MaterialCoupling PartnerCatalyst/ReagentsProductReference
4-bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl/styryl boronic acidsXPhos Pd G2 precatalyst4-substituted-3,5-dinitropyrazoles rsc.org
5-bromo-1,2,3-triazine(Hetero)aryl boronic acidsPd catalyst(Hetero)aryl-1,2,3-triazines nih.gov
3-bromo-1-methyl-1H-indazolen-butyl acrylatePd catalyst, TBAB, NaBr3-vinyl-1-methyl-1H-indazole beilstein-journals.org

Transformations Involving the Nitrogen Atoms of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1) which is typically substituted in this case with the cyclopropyl (B3062369) group, and a "pyridine-like" nitrogen (N2) which is basic and can participate in reactions such as alkylation and amination. nih.govmdpi.com

N-alkylation of pyrazoles is a common transformation and can be achieved using various alkylating agents under basic conditions. For instance, 4-bromo-1H-pyrazole reacts with (bromomethyl)cyclopropane (B137280) in the presence of potassium carbonate in DMF to yield 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole. Another method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles. researchgate.netsemanticscholar.org In unsymmetrical pyrazoles, a mixture of regioisomers can be formed, with the major product often determined by steric factors. researchgate.net

Transformations of the Cyclopropyl Group

The cyclopropyl group attached to the N1 position of the pyrazole ring is generally stable under many reaction conditions. researchwithnj.comhyphadiscovery.com However, its inherent ring strain makes it susceptible to ring-opening reactions under specific, often radical, conditions. nih.gov

Stability and Reactivity of the Cyclopropyl Moiety under Reaction Conditions

The cyclopropyl group is known to be relatively stable due to the high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The presence of a cyclopropyl group can also influence the electronic properties of the molecule through hyperconjugation. wikipedia.orgstackexchange.com

In the context of chemical synthesis, the cyclopropyl group often remains intact during various transformations on the pyrazole ring. For example, in Heck coupling reactions of halogen-substituted benzoxazines containing a spirocyclopropane moiety, the cyclopropane (B1198618) ring is retained under specific catalytic conditions. researchgate.net However, the choice of catalyst and ligands can be crucial, as some conditions can lead to ring-opening. researchgate.net

Ring-Opening Reactions of the Cyclopropyl Group (if relevant in synthesis)

While generally stable, the cyclopropyl ring can undergo ring-opening reactions, particularly under radical conditions. nih.gov These reactions are of synthetic interest as they can lead to the formation of new carbon-carbon bonds and more complex structures. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been utilized to synthesize various functionalized compounds. nih.gov

A palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been demonstrated, where a Pd-H species is proposed to promote the ring opening of the cyclopropane. nih.gov This type of reactivity highlights the potential for the cyclopropyl group in this compound to participate in synthetically useful transformations, although specific examples for this exact compound are not detailed in the provided search results.

Acid-Base Properties and their Influence on Reactivity

The pyrazole ring is an amphoteric heterocycle, possessing both a weakly acidic proton on one nitrogen atom (the pyrrole-like nitrogen) and a basic lone pair of electrons on the other (the pyridine-like nitrogen). The presence of the electron-withdrawing bromine atom and the unique electronic nature of the cyclopropyl group significantly modulate these acidic and basic properties, thereby influencing the compound's reactivity.

Acidity of this compound

The acidity of N-unsubstituted pyrazoles is attributed to the pyrrole-like NH group. For the parent pyrazole, the pKa of the conjugate acid is approximately 2.5, while the pKa for the deprotonation of the NH group is around 14.2. In the case of this compound, the nitrogen atom at the 1-position is substituted with a cyclopropyl group, meaning it does not have an acidic NH proton. However, the C-H bonds of the pyrazole ring can exhibit acidic character under certain conditions. It is well-established that the C5-H bond of the pyrazole ring is the most acidic, and its deprotonation can be achieved using strong bases. nih.gov

The substituents at the 1 and 3 positions influence the acidity of the C5-H bond. The bromine atom at the 3-position is an electron-withdrawing group, which tends to increase the acidity of the ring protons through an inductive effect. The cyclopropyl group at the N1 position also exerts an electronic influence. While often considered a weak electron-donating group in conjugated systems, its effect can be more complex and context-dependent. wikipedia.org Theoretical studies on substituted pyrazoles have shown that electron-withdrawing groups on the ring generally increase the acidity of the ring protons. nih.gov

Basicity of this compound

The basicity of pyrazoles stems from the pyridine-like nitrogen atom (N2), which possesses a lone pair of electrons available for protonation. The basicity of this nitrogen is influenced by the electronic effects of the substituents on the pyrazole ring.

The bromine atom at the 3-position, being electron-withdrawing, decreases the electron density on the pyrazole ring, thereby reducing the basicity of the N2 nitrogen. This makes this compound a weaker base compared to unsubstituted 1-cyclopropylpyrazole. There has been some debate in the literature regarding the effect of substituents on pyrazole basicity, with some studies suggesting that electron-withdrawing groups can, under certain circumstances, increase basicity by increasing the acidity of the proton, while more recent studies indicate that electron-donating groups at the C3 position increase the basicity of the pyrazole ring. nih.govnih.gov For this compound, the prevailing effect of the bromine atom is a decrease in basicity.

The N-cyclopropyl group's electronic contribution to basicity is also a factor. Alkyl groups on the nitrogen of pyrazoles can have varied effects on basicity due to a combination of inductive and steric effects.

CompoundPredicted pKa (Conjugate Acid)Predicted pKa (N-H Acidity)
Pyrazole2.49 rsc.org14.2 mdpi.com
3-BromopyrazoleLower than pyrazole10.88 nih.gov
1-MethylpyrazoleMore basic than pyrazole-
This compound Lower than 1-cyclopropylpyrazole No N-H proton

Note: Predicted values are based on general trends and data for related compounds. The pKa of the conjugate acid is an indicator of basicity (a lower pKa indicates a weaker base).

Influence of Acid-Base Properties on Reactivity

The acid-base characteristics of this compound are pivotal in determining its role in various chemical reactions.

Reactions in Basic Media: The acidity of the C5-H bond allows for regioselective deprotonation using strong bases like organolithium reagents. This generates a nucleophilic pyrazolyl anion that can react with various electrophiles, providing a pathway for the introduction of substituents at the C5 position. The electron-withdrawing bromine at C3 facilitates this deprotonation.

Reactions in Acidic Media: The basicity of the N2 nitrogen plays a crucial role in acid-catalyzed reactions. Protonation of the N2 nitrogen can activate the pyrazole ring towards certain transformations or direct the course of a reaction. For instance, in the synthesis of some pyrazole derivatives, acidic conditions are employed to facilitate cyclization reactions. nih.gov The reduced basicity of this compound means that stronger acidic conditions may be required for such transformations compared to more basic pyrazoles.

Nucleophilicity in Substitution Reactions: The lone pair on the N2 nitrogen allows this compound to act as a nucleophile. However, its nucleophilicity is diminished by the electron-withdrawing bromine atom. This reduced nucleophilicity can affect the rate and efficiency of reactions such as N-alkylation or its participation in coordination with metal catalysts. Studies on the alkylation of substituted pyrazoles have shown that electron-deficient pyrazoles are less reactive towards alkylating agents. researchgate.net

Role in Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. rsc.orgnih.gov The basicity of the pyrazole ring can influence the catalytic cycle of these reactions. The pyrazole nitrogen can coordinate to the metal center, which can either be a productive step in the catalytic cycle or lead to catalyst inhibition. The specific reaction conditions, including the choice of base, are often crucial for achieving high yields in the cross-coupling of bromopyrazoles. nih.govnih.gov The basicity of the pyrazole substrate can impact the choice of these conditions.

Reaction TypeRole of Acid-Base PropertyConsequence for this compound
Deprotonation at C5Acidity of C5-H protonFacilitated by the electron-withdrawing bromine atom.
Acid-Catalyzed ReactionsBasicity of N2 nitrogenRequires potentially stronger acidic conditions due to reduced basicity.
Nucleophilic SubstitutionNucleophilicity of N2 nitrogenReduced nucleophilicity compared to unsubstituted pyrazoles.
Suzuki-Miyaura CouplingBasicity of N2 nitrogenCan influence catalyst activity and requires careful optimization of reaction conditions.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic properties of atomic nuclei. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete structural assignment of 3-bromo-1-cyclopropyl-1H-pyrazole.

Proton (¹H) NMR Spectroscopic Analysis for Substituent Identification

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the cyclopropyl (B3062369) substituent.

The pyrazole ring contains two protons, H-4 and H-5. Due to the anisotropic effects of the pyrazole ring and the influence of the adjacent bromine and cyclopropyl groups, these protons would appear as distinct signals in the aromatic region of the spectrum. The proton at the C-5 position is anticipated to resonate as a doublet, coupled to the H-4 proton. Similarly, the H-4 proton would also appear as a doublet.

The cyclopropyl group introduces a unique set of proton signals. The methine proton attached to the nitrogen atom (N-CH) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl ring are diastereotopic and are expected to present as two distinct sets of multiplets in the aliphatic region of the spectrum.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
H-5 (pyrazole)7.5 - 7.8Doublet (d)
H-4 (pyrazole)6.3 - 6.6Doublet (d)
N-CH (cyclopropyl)3.6 - 3.9Multiplet (m)
CH₂ (cyclopropyl)1.1 - 1.4Multiplet (m)
CH₂' (cyclopropyl)0.9 - 1.2Multiplet (m)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

The carbon atom bearing the bromine atom (C-3) would be significantly influenced by the halogen's electronegativity and is expected to resonate at a characteristic chemical shift. The other two carbon atoms of the pyrazole ring (C-4 and C-5) will also have distinct resonances. The cyclopropyl group will contribute three signals: one for the methine carbon (N-CH) and two for the equivalent methylene carbons (CH₂).

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (ppm)
C-3 (pyrazole)120 - 125
C-5 (pyrazole)135 - 140
C-4 (pyrazole)105 - 110
N-CH (cyclopropyl)30 - 35
CH₂ (cyclopropyl)5 - 10

Note: These are estimated chemical shift ranges and the actual values must be obtained from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacent relationship. It would also show correlations between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, which allows for the determination of its elemental composition. For this compound (C₆H₇BrN₂), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are of nearly equal abundance and differ by two mass units. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.

Expected HRMS Data for this compound:

IonCalculated m/z for C₆H₇⁷⁹BrN₂⁺Calculated m/z for C₆H₇⁸¹BrN₂⁺
[M]⁺185.9847187.9827

Note: These are calculated values. Experimental verification is required.

Fragmentation Pattern Analysis for Structural Features

Electron Ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected.

One likely fragmentation would be the loss of the bromine atom, resulting in a fragment ion at m/z corresponding to the [M-Br]⁺ species. Another prominent fragmentation pathway could involve the loss of the cyclopropyl group, leading to a [M-C₃H₅]⁺ fragment. Further fragmentation of the pyrazole ring could also occur. The observation of these specific fragment ions would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts. The pyrazole ring would likely show C-H stretching vibrations for the aromatic protons, typically appearing in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorption bands in the 1600-1400 cm⁻¹ range. The presence of the cyclopropyl group would be indicated by C-H stretching vibrations of the cyclopropyl ring protons, usually found at slightly higher wavenumbers than typical alkyl C-H stretches, around 3100-3000 cm⁻¹, and characteristic ring deformation (breathing) modes at lower frequencies. The C-Br stretching vibration is typically observed in the fingerprint region, generally between 600 and 500 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)
Pyrazole C-H Stretch3100-3000
Cyclopropyl C-H Stretch3100-3000
Pyrazole Ring (C=N, C=C) Stretch1600-1400
C-Br Stretch600-500

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would definitively confirm the connectivity of the atoms in this compound, including the positions of the bromo and cyclopropyl substituents on the pyrazole ring. Furthermore, it would provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole structures suggests that the pyrazole ring is planar. The cyclopropyl group would be attached to one of the nitrogen atoms, and the bromine atom to a carbon atom of the pyrazole ring.

Hypothetical Crystallographic Data Table: This table is a representation of the type of data that would be obtained from an X-ray crystallographic analysis and is not based on experimental results for this specific compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the pyrazole ring system. Pyrazole itself exhibits a π → π* transition around 210 nm. nist.gov The presence of the bromo and cyclopropyl substituents would be expected to cause a bathochromic (red) shift in the absorption maximum.

Hypothetical UV-Vis Absorption Data: This table is a representation of the type of data that would be obtained from a UV-Vis spectroscopic analysis and is not based on experimental results for this specific compound.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
EthanolValueValue
AcetonitrileValueValue

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity. For this compound (C₆H₇BrN₂), the theoretical elemental composition can be calculated based on its atomic masses.

Theoretical Elemental Composition of C₆H₇BrN₂:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01672.0638.52%
Hydrogen (H)1.0177.073.78%
Bromine (Br)79.90179.9042.72%
Nitrogen (N)14.01228.0214.98%
Total 187.05 100.00%

An experimental elemental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages, thus validating its empirical formula.

Theoretical and Computational Studies on 3 Bromo 1 Cyclopropyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 3-bromo-1-cyclopropyl-1H-pyrazole at the atomic level. These methods provide insights into molecular geometry, electronic distribution, and energetic stability.

Density Functional Theory (DFT) has become a standard and powerful method for investigating the structural and electronic properties of pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. derpharmachemica.comresearchgate.net A typical study on this compound would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. derpharmachemica.comresearchgate.neticm.edu.pl

This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The results of such an optimization would resemble the data presented in Table 1.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p) (Note: This table is illustrative, based on typical values for substituted pyrazoles, as specific published data for this compound is unavailable.)

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) N1-N2 1.35
N2-C3 1.33
C3-C4 1.42
C4-C5 1.38
C5-N1 1.36
C3-Br 1.88
N1-C(cyclopropyl) 1.48
**Bond Angles (°) ** C5-N1-N2 112.0
N1-N2-C3 106.0
N2-C3-C4 111.0
C3-C4-C5 105.0
N2-C3-Br 120.0
**Dihedral Angle (°) ** C4-C5-N1-C(cyclopropyl) 180.0

Furthermore, DFT calculations yield crucial energetic information. The total energy of the optimized structure is a key indicator of its stability. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also standard. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a larger gap implies lower reactivity. derpharmachemica.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. derpharmachemica.combohrium.com

For a more precise, albeit computationally intensive, analysis of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) can be used. nih.govchemrxiv.org These methods are based on first principles and provide a higher level of theory than standard DFT for describing electron correlation effects. An ab initio study on this compound would offer a more refined calculation of electron distribution, polarizability, and intermolecular interaction energies, which are crucial for understanding its behavior in various chemical environments. nih.gov These methods are particularly valuable for benchmarking the results obtained from DFT calculations. acrhem.org

Conformational Analysis and Tautomerism Investigations

The structure of this compound is not entirely rigid. The orientation of the cyclopropyl (B3062369) group and the potential for tautomerism are key aspects that computational chemistry can elucidate.

For N-unsubstituted pyrazoles, annular tautomerism is a significant phenomenon where the proton on the nitrogen atom can migrate between the N1 and N2 positions. nih.govresearchgate.net In the case of 3-bromo-1H-pyrazole (the parent compound without the cyclopropyl group), two tautomers are possible: 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole. DFT calculations on similar 3(5)-bromopyrazoles have consistently shown that the 3-bromo tautomer is energetically more stable than the 5-bromo tautomer. researchgate.net Therefore, for this compound, the N-cyclopropyl group is fixed at the N1 position, and the bromine is at the C3 position, which is the more stable configuration. The alternative, 5-bromo-1-cyclopropyl-1H-pyrazole, would be a distinct, likely less stable, isomer.

The rotation of the cyclopropyl group around the N1-C(cyclopropyl) single bond introduces the possibility of different conformational isomers. While the three-membered ring of cyclopropane (B1198618) is rigid, its orientation relative to the pyrazole ring can vary. Computational methods can map the potential energy surface as a function of the dihedral angle between the pyrazole ring and the cyclopropyl group.

This analysis would reveal the most stable conformation and the energy barriers required for rotation between different conformers. Studies on other N-aryl and N-alkyl pyrazoles have shown that these rotational barriers can be influenced by steric and electronic effects. csic.es For this compound, the rotational barrier is expected to be relatively low, characteristic of rotation around a C(sp2)-N single bond, but quantifying this would require specific calculations. An illustrative energetic profile is shown in Table 2.

Table 2: Hypothetical Energetic Profile for Cyclopropyl Rotation (Note: This table is for illustrative purposes only.)

Conformer Dihedral Angle (C5-N1-C_cyclo-C_cyclo) Relative Energy (kcal/mol)
Global Minimum 0° (Bisecting) 0.0
Transition State 90° (Eclipsed) 2.5

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for exploring the potential reaction pathways of this compound. researchgate.netnih.gov For instance, in studying its further functionalization, such as nucleophilic aromatic substitution at the C3 position (displacing the bromine), theoretical methods can be used to model the entire reaction coordinate.

This involves identifying and calculating the energies of the reactants, any intermediates, the products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction. researchgate.net DFT calculations are frequently used to locate the geometry of transition states and confirm them by frequency analysis, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Orbital Theory and Electron Density Distribution Analysis

Molecular orbital (MO) theory provides a deep understanding of the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO will have significant contributions from the antibonding orbitals associated with the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron density distribution analysis, often visualized through electron density maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrazole ring and the C4 position are expected to be electron-rich, while the C3 and C5 positions are more electron-deficient due to the electronegativity of the adjacent nitrogen atoms. mdpi.com The bromine atom will also create a region of positive electrostatic potential (a σ-hole), which can influence intermolecular interactions.

Calculated Electronic Properties of Substituted Pyrazoles (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-Pyrazole-6.5-0.56.0
3-Bromopyrazole-6.8-1.25.6
1-Cyclopropyl-1H-pyrazole-6.3-0.45.9
This compound (Expected) ~ -6.7 ~ -1.1 ~ 5.6

These values are illustrative and based on general trends observed in substituted pyrazoles. Actual values for this compound would require specific quantum chemical calculations.

Structure-Reactivity Relationship (SAR) Studies through Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov Computational descriptors are numerical values that encode different aspects of a molecule's structure and are used to build these correlative models.

For this compound, a variety of computational descriptors can be calculated to understand its structure-reactivity relationships. These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters.

Key Computational Descriptors for SAR/QSAR Studies

Descriptor CategoryExample DescriptorsRelevance to Reactivity
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges, Electron densityGovern interactions with electrophiles and nucleophiles, influence reaction rates.
Steric Molecular volume, Surface area, OvalityAffect the accessibility of reactive sites to reagents.
Lipophilic LogP (octanol-water partition coefficient)Influences solubility and transport properties, which can be crucial in multiphasic reaction systems.

By analyzing these descriptors for a series of related pyrazole derivatives, it is possible to build QSAR models that can predict the reactivity of new, unsynthesized compounds. For instance, in the context of developing pyrazole-based agrochemicals, QSAR models can help in designing molecules with optimized fungicidal or herbicidal activity by identifying the key structural features that contribute to their biological function. nih.govresearchgate.net The presence of the cyclopropyl group, for example, is a common feature in several successful fungicides. researchgate.net

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the this compound scaffold allows for its elaboration into a wide range of intricate molecular architectures. The bromine atom, in particular, enables the application of modern synthetic methodologies to build larger, functionalized heterocyclic systems.

One of the key applications of pyrazole derivatives is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These fused rings are of significant interest in medicinal chemistry. The general synthetic strategy often involves the condensation of a 5-amino-1H-pyrazole derivative with a 1,3-dielectrophilic species. For instance, the reaction of 3-bromo-1H-pyrazol-5-amine with β-ketoesters can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core through a cyclocondensation reaction. semanticscholar.org This process involves an initial condensation followed by an intramolecular cyclization to form the fused bicyclic system. The bromine atom from the initial pyrazole is retained in the final product, offering a site for further functionalization. This established reactivity highlights the potential of this compound (after conversion to its 5-amino derivative) to serve as a precursor for novel, substituted pyrazolo[1,5-a]pyrimidines.

The bromine atom on the pyrazole ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This capability is instrumental in the assembly of complex, multi-heterocyclic architectures and specialized ligands for coordination chemistry. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are commonly employed to attach aryl, heteroaryl, or alkynyl groups at the 3-position of the pyrazole ring.

For example, a general and efficient method for the synthesis of 3-(hetero)aryl-1H-pyrazoles involves a one-pot, three-component reaction beginning with a Sonogashira coupling of a (hetero)aryl iodide with an alkyne, followed by cyclocondensation with hydrazine. mdpi.com This principle can be applied in reverse, using this compound as the starting halide to couple with various organoboron, organotin, or terminal alkyne reagents. This approach provides a modular and powerful tool for creating libraries of diverse pyrazole-containing compounds for screening in drug discovery and materials science.

Role in Agrochemical Scaffold Development

The pyrazole ring is a fundamental structural component in a number of commercially successful agrochemicals. The 3-bromopyrazole moiety, in particular, is a validated and crucial scaffold for the development of modern insecticides.

The 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a critical intermediate in the agrochemical industry. nih.gov This structure is the backbone for a class of insecticides known as anthranilic diamides. scimplify.comresearchgate.net Its synthesis is a key step in the manufacturing process of these high-value active ingredients. Research in this area continues to explore new derivatives of this scaffold to discover molecules with improved insecticidal activity, broader spectrum, or better safety profiles. nih.gov The synthesis of diacylhydrazine derivatives incorporating the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has been shown to produce compounds with good insecticidal activities, demonstrating the ongoing utility of this core structure in designing new agrochemical precursors. nih.gov

The most prominent application of the 3-bromopyrazole scaffold in agrochemistry is its role as a key building block for the diamide (B1670390) class of insecticides. Specifically, the closely related analog, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid , is the essential precursor for the synthesis of Chlorantraniliprole (B1668704) and Cyantraniliprole. nih.govscimplify.comagreencobio.com These insecticides function by targeting the ryanodine receptors in insects, leading to impaired muscle regulation. The synthesis involves the amide coupling of the pyrazole carboxylic acid with a substituted anthranilic acid derivative. The established success of this scaffold firmly positions the broader class of 3-bromopyrazoles, including the 1-cyclopropyl variant, as high-value intermediates for the development of novel crop protection agents.

Table 1: Key Insecticides Derived from a 3-Bromopyrazole Scaffold

Insecticide Precursor Compound Class
Chlorantraniliprole 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Anthranilic Diamide
Cyantraniliprole 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Anthranilic Diamide
SYP-9080 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole Pyrazole

Contribution to Medicinal Chemistry Scaffold Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. nih.gov Its ability to participate in hydrogen bonding and its stable aromatic nature make it an ideal core for designing enzyme inhibitors and receptor ligands.

Research into novel therapeutics has utilized substituted pyrazoles to target a range of diseases. For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for treating neurodegenerative diseases. nih.gov In these studies, structure-activity relationship (SAR) exploration led to the identification of potent and selective inhibitors. Notably, a lead compound from this research incorporated a cyclopropanecarbonyl group, highlighting the utility of the cyclopropyl moiety in achieving high inhibitory activity against JNK3. nih.gov This demonstrates the potential of the this compound scaffold as a starting point for developing kinase inhibitors and other therapeutics, where the cyclopropyl group can confer advantageous properties and the bromo-substituent allows for diverse synthetic modifications.

Table 2: Research Findings on Pyrazole Derivatives in Medicinal Chemistry

Research Area Target Scaffold Class Key Finding
Neurodegenerative Diseases JNK3 Kinase 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole A derivative containing a cyclopropanecarbonyl group exhibited an IC50 value of 227 nM, showing high inhibitory activity. nih.gov

Table 3: List of Compounds

Compound Name
This compound
pyrazolo[1,5-a]pyrimidine
3-bromo-1H-pyrazol-5-amine
Chlorantraniliprole
Cyantraniliprole
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
SYP-9080
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole

Future Directions and Emerging Research Avenues

Exploration of Unprecedented Reactivity and Catalysis Involving the Cyclopropyl-Pyrazole System

The unique structural features of 3-bromo-1-cyclopropyl-1H-pyrazole, particularly the cyclopropyl (B3062369) group, impart distinct steric and electronic properties that can be exploited to discover unprecedented reactivity. The strained three-membered ring can participate in unique transformations, and its interaction with the pyrazole (B372694) ring and the bromine atom can lead to novel catalytic cycles. Future research will likely delve into transition-metal-catalyzed cross-coupling reactions where the cyclopropyl moiety plays a key role in modulating the reactivity and selectivity of the process. Furthermore, the development of pyrazole-based ligands for catalysis is an active area, and the specific substitution pattern of this compound could lead to the design of highly effective and selective catalysts for a variety of organic transformations.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry is emerging as a powerful tool in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and scalability. mdpi.comscilit.com The application of flow chemistry to the synthesis of pyrazole derivatives has already demonstrated significant advantages over traditional batch methods. mdpi.comrsc.orggalchimia.com Future research will undoubtedly focus on integrating the synthesis of this compound and its derivatives into automated flow systems. This will enable high-throughput screening of reaction conditions and the rapid generation of libraries of compounds for biological evaluation. The ability to safely handle reactive intermediates and perform multi-step syntheses in a continuous fashion will accelerate the discovery of new molecules with desired properties. nih.gov

Advanced Computational Methodologies for Predictive Chemical Transformations

Computational chemistry plays an increasingly vital role in modern chemical research. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into reaction mechanisms, predict the outcomes of chemical reactions, and guide the design of new experiments. mdpi.com For this compound, computational studies can be employed to understand the electronic structure, predict its reactivity in various chemical transformations, and elucidate the mechanisms of its reactions. nih.gov For example, computational modeling can help in understanding the regioselectivity of substitution reactions on the pyrazole ring and the role of the cyclopropyl group in influencing the reaction pathways. These predictive capabilities can significantly reduce the experimental effort required to develop new synthetic methods and applications for this compound.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Studies

The most comprehensive understanding of the chemical behavior of this compound will come from synergistic approaches that combine synthetic chemistry, advanced spectroscopic techniques, and theoretical calculations. nih.gov The synthesis of novel derivatives can be guided by computational predictions, and the structures of the resulting compounds can be unequivocally confirmed by techniques such as NMR and X-ray crystallography. nih.gov Spectroscopic studies can also be used to probe the electronic properties and reactivity of the molecule, with the results being rationalized and further explored through theoretical models. This integrated approach will not only accelerate the pace of discovery but also provide a deeper and more fundamental understanding of the structure-property relationships in this important class of molecules.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for introducing the bromine substituent at the 3-position of 1-cyclopropyl-1H-pyrazole?

  • Methodological Answer : Bromination can be optimized using azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, as demonstrated in triazenylpyrazole precursor reactions . Reaction progress should be monitored via TLC (e.g., cyclohexane/ethyl acetate 2:1), and purification achieved via flash chromatography (cyclohexane/ethyl acetate gradient). Yield improvements (>90%) are achievable with precise stoichiometric control and inert atmosphere conditions .

Q. Which spectroscopic techniques are most reliable for characterizing 3-bromo-1-cyclopropyl-1H-pyrazole?

  • Methodological Answer :

  • 1H/13C NMR : Assigns cyclopropyl and pyrazole proton environments. For example, cyclopropyl protons resonate at δ ~0.8–1.5 ppm, while pyrazole protons appear downfield (δ ~7.5–8.5 ppm) .
  • HRMS : Confirms molecular ion ([M]+) at m/z 189.99 (C6H7BrN2) with isotopic patterns matching bromine (1:1 ratio for 79Br/81Br) .
  • IR : Identifies C-Br stretching vibrations near 550–650 cm⁻¹ .

Q. How can researchers mitigate byproduct formation during cyclopropane ring functionalization?

  • Methodological Answer : Byproducts such as di-substituted pyrazoles can be minimized by:

  • Using sterically hindered bases (e.g., DBU) to suppress multiple alkylation .
  • Employing low-temperature (<0°C) reactions to control exothermic cyclopropane ring opening .
  • Validating purity via GC-MS or HPLC (≥97% purity criteria) .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity across derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) .
  • Dose-Response Analysis : Use IC50/EC50 curves to distinguish true activity from assay noise .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What strategies are effective for crystallizing this compound to obtain high-resolution X-ray structures?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to induce slow crystallization .
  • Temperature Control : Crystallize at −20°C to enhance lattice stability .
  • Synchrotron Radiation : Improves resolution for heavy atoms (Br) via high-flux X-ray sources .

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • DFT Calculations : Model Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position of pyrazole is often more reactive than the 5-position .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
  • Docking Studies : Predict binding affinities for target proteins (e.g., kinase inhibitors) .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

  • Answer :

  • Batch Consistency : Use commercially available 1-cyclopropyl-1H-pyrazole (≥96% purity) as starting material .
  • In Situ Monitoring : Track intermediates via LC-MS to identify degradation pathways .
  • Scale-Up Safety : For bromination, implement pressure-relief systems due to gas evolution (HBr) .

Q. How should researchers validate the stability of this compound under storage conditions?

  • Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze degradation via 1H NMR .
  • Light Sensitivity : Use amber vials to prevent photolytic debromination .
  • Long-Term Storage : Keep under argon at −20°C with molecular sieves to avoid hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.